molecular formula C12H20N4O2S B2962781 1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea CAS No. 1798624-21-1

1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea

Cat. No.: B2962781
CAS No.: 1798624-21-1
M. Wt: 284.38
InChI Key: GIIKDGAIFUQELZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is a urea derivative featuring a 2-methoxyethyl substituent and a pyrrolidine ring modified with a thiazole heterocycle.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-18-7-4-13-11(17)15-9-10-3-2-6-16(10)12-14-5-8-19-12/h5,8,10H,2-4,6-7,9H2,1H3,(H2,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIKDGAIFUQELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCCN1C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its pharmacological significance.

  • Molecular Formula : C₆H₁₀N₄O₂S
  • Molecular Weight : 202.24 g/mol
  • IUPAC Name : 1-(2-methoxyethyl)-3-(thiazol-2-yl)urea
  • CAS Number : 1788557-19-6

Synthesis

The synthesis of this compound involves the reaction of thiazole derivatives with urea and methoxyethyl groups. The specific synthetic pathways can vary, but they typically utilize standard organic synthesis techniques such as condensation reactions and purification methods like recrystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiourea and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiourea have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Potential

This compound has also been evaluated for its anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of the cell cycle. In vitro studies have reported IC50 values indicating considerable cytotoxicity against human cancer cell lines.

Other Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

  • Antiviral : Inhibition of viral replication in certain assays.
  • Anti-inflammatory : Reduction of pro-inflammatory cytokines in cellular models.
  • Analgesic : Potential pain-relieving effects observed in animal models.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. For example:

  • Enzyme Inhibition : Compounds with thiourea groups often inhibit enzymes critical for microbial survival.
  • Receptor Modulation : Interaction with various receptors may mediate anti-inflammatory and analgesic effects.

Study 1: Antimicrobial Efficacy

A study published in 2023 examined the antimicrobial efficacy of thiourea derivatives against S. aureus and E. coli. The results indicated that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL, demonstrating potent antimicrobial activity .

Study 2: Anticancer Activity

In a recent investigation into anticancer properties, derivatives were tested against various cancer cell lines, including breast and prostate cancer cells. The study found that certain derivatives induced apoptosis with IC50 values as low as 10 μM, suggesting strong potential for therapeutic applications .

Comparison with Similar Compounds

Structural Analogues with Thiazole and Urea Motifs

Thiazole-Linked Ureas with Piperazine/Phenyl Substituents

Compounds 11a–11o () share a urea core linked to a phenyl group and a thiazole ring connected to a piperazine moiety. For example:

  • 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) :
    • Molecular formula: C₂₃H₂₆FN₇O₂S
    • Molecular weight: 484.2 g/mol
    • Yield: 85.1%

These compounds exhibit high synthetic yields (83–89%) and molecular weights ranging from 466.2 to 602.2 g/mol. Their structural diversity arises from substituents like halogens (Cl, F), trifluoromethyl groups, and methoxy moieties, which influence solubility and bioactivity.

Thiazole-Ureas with Imidazole and Antibacterial Activity

highlights urea derivatives with thiazole and imidazole groups, such as:

  • 1-((4-(4-Bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-((3-(trifluoromethyl)pyridin-2-yl)thio)thiazol-2-yl)urea :
    • IC₅₀ against C. difficile FabK: 0.10–0.24 μM
    • MIC: 1.56–6.25 μg/mL

These compounds demonstrate enhanced biochemical activity compared to earlier analogs, attributed to bromophenyl and trifluoromethylpyridyl substituents.

Ureas with Pyrrolidine/Thiazole Hybrid Structures

1-(4-Methoxyphenyl)-3-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}urea ()
  • Molecular formula: C₁₈H₂₂N₄O₃S
  • Molecular weight: 374.5 g/mol
  • Substituents: Methoxyphenyl, pyrrolidinone-linked thiazole

This compound shares the urea-thiazole-pyrrolidine framework with the target molecule but includes a ketone-modified pyrrolidine. The methoxy group may enhance lipophilicity, while the ketone could influence hydrogen-bonding interactions.

Physicochemical and Spectroscopic Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Bioactivity (IC₅₀/MIC) Reference
Target Compound (hypothetical) C₁₃H₂₁N₅O₂S ~335.4 2-Methoxyethyl, thiazole-pyrrolidine N/A N/A N/A
11a () C₂₃H₂₆FN₇O₂S 484.2 3-Fluorophenyl, piperazine-hydrazinyl 85.1 N/A
1-(4-Methoxyphenyl)-3-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}urea C₁₈H₂₂N₄O₃S 374.5 4-Methoxyphenyl, pyrrolidinone-thiazole N/A N/A
1-(3-((1-Phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(thiazol-2-yl)urea () C₁₄H₁₅N₇OS₂ 361.5 Tetrazole-thioether, thiazole N/A N/A

Key Observations :

  • The target compound’s molecular weight (~335.4 g/mol) is lower than most analogs in , likely due to the absence of bulky phenyl/piperazine groups.
  • Substituents like 2-methoxyethyl may improve solubility compared to halogenated phenyl groups in 11a–11o.

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